molecular formula C18H18Cl2N2O3 B243869 2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B243869
M. Wt: 381.2 g/mol
InChI Key: AKJUTQLOPPOIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as GW 501516, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been extensively studied for its ability to enhance physical performance, improve lipid metabolism, and prevent certain diseases.

Mechanism of Action

2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and energy metabolism.
Biochemical and physiological effects:
2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, increased glucose uptake, and improved lipid metabolism. In addition, this compound has been shown to improve exercise endurance, increase muscle mass, and reduce inflammation.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, making it a useful tool for studying the role of PPARδ in various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516, including further studies on its mechanism of action and potential therapeutic applications in various fields. In addition, there is a need for more studies on the long-term safety and efficacy of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more selective and potent PPARδ agonists for use in research and clinical settings.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 involves several steps, including the condensation of 2,4-dichlorobenzoyl chloride with 4-morpholineethanol, followed by the addition of 5-methoxy-2-aminophenylboronic acid and subsequent coupling with N,N-diisopropylethylamine. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 has been widely studied for its potential applications in various fields, including sports medicine, cardiology, and oncology. In sports medicine, this compound has been shown to improve endurance and increase muscle mass, making it a promising candidate for the treatment of muscle wasting diseases and age-related sarcopenia. In cardiology, 2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide 501516 has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases. In oncology, this compound has been shown to inhibit tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment.

properties

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

IUPAC Name

2,4-dichloro-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-13-3-5-17(22-6-8-25-9-7-22)16(11-13)21-18(23)14-4-2-12(19)10-15(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,23)

InChI Key

AKJUTQLOPPOIDW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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